盐酸帕罗西汀半水合物

描述

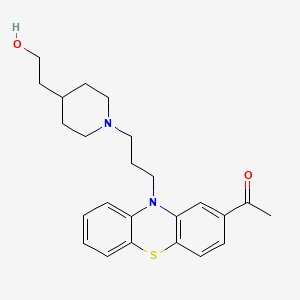

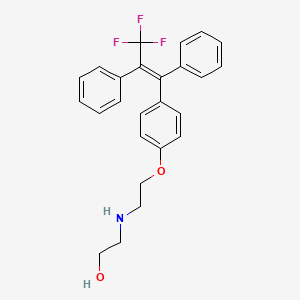

帕罗西汀是一种选择性5-羟色胺再摄取抑制剂,主要用作抗抑郁药。 它通常用于治疗重度抑郁症、强迫症、惊恐障碍、社交焦虑症、创伤后应激障碍、广泛性焦虑症和经前期烦躁症 . 帕罗西汀通过增加大脑中5-羟色胺的水平起作用,这有助于改善情绪和减少焦虑 .

作用机制

帕罗西汀通过抑制通过5-羟色胺转运蛋白受体对5-羟色胺的突触前再摄取来增强5-羟色胺能活性。 这种抑制增加了突触间隙中5-羟色胺的水平,这有助于缓解抑郁和焦虑的症状 . 帕罗西汀还与其他分子靶标相互作用,包括各种受体和酶,以发挥其治疗作用 .

类似化合物:

氟西汀: 另一种选择性5-羟色胺再摄取抑制剂,用于治疗抑郁症和焦虑症。

舍曲林: 一种选择性5-羟色胺再摄取抑制剂,具有相似的治疗用途。

西酞普兰: 同类中的另一种化合物,用于类似的适应症.

帕罗西汀的独特性: 帕罗西汀的独特之处在于它对5-羟色胺再摄取抑制的高效性和选择性。它具有独特的药代动力学特征,与其他选择性5-羟色胺再摄取抑制剂相比,其半衰期相对较短。 这使其更有可能在停止使用时引起戒断症状 .

科学研究应用

帕罗西汀在科学研究中具有广泛的应用:

化学: 帕罗西汀被用作涉及选择性5-羟色胺再摄取抑制剂研究的模型化合物。

生物学: 它被用来研究5-羟色胺对各种生物过程的影响。

医学: 帕罗西汀被广泛研究用于治疗精神疾病的治疗作用。

生化分析

Biochemical Properties

Paroxetine hydrochloride hemihydrate interacts with several enzymes and proteins. It is highly potent and selective in its inhibition of serotonin reuptake and has little effect on other neurotransmitters . This interaction with the serotonin transporter protein plays a crucial role in its function as an antidepressant .

Cellular Effects

Paroxetine hydrochloride hemihydrate has various effects on cellular processes. It influences cell function by altering serotonin levels, which can impact cell signaling pathways and gene expression . For example, it has been used to study its effects on neural stem cells from embryonic rat hippocampus in vitro .

Molecular Mechanism

The molecular mechanism of action of paroxetine hydrochloride hemihydrate involves binding to the serotonin transporter, inhibiting the reuptake of serotonin. This increases the amount of serotonin in the synaptic cleft available to bind to the post-synaptic receptor . This mechanism is believed to contribute to its antidepressant effects .

Dosage Effects in Animal Models

In animal models, the effects of paroxetine hydrochloride hemihydrate can vary with different dosages. For instance, animals were administered paroxetine via gavage with a daily dose of 7mg/kg for 35 days . The study found that paroxetine treatment in an animal model of depression improved sperm quality .

Metabolic Pathways

Paroxetine hydrochloride hemihydrate is involved in several metabolic pathways. It is metabolized in the liver, largely mediated by cytochrome CYP2D6 with contributions from CYP3A4 and possibly other cytochrome enzymes .

Transport and Distribution

Paroxetine hydrochloride hemihydrate is extensively absorbed from the gastrointestinal tract, but there is extensive first-pass metabolism in the liver

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to regions of the cell where the serotonin transporter is present, such as the presynaptic neuron in neuronal cells .

准备方法

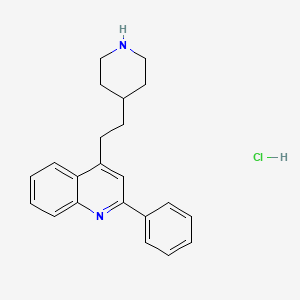

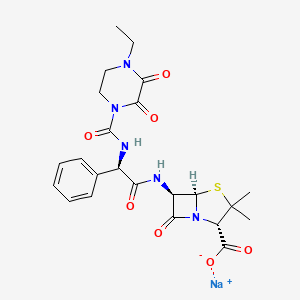

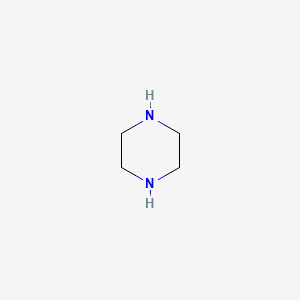

合成路线和反应条件: 帕罗西汀可以通过多种方法合成。一种常见的方法涉及哌啶衍生物与氟苯基化合物的反应。该过程通常包括以下步骤:

哌啶衍生物的形成: 通过一系列涉及哌啶环形成的反应合成哌啶衍生物。

与氟苯基化合物的反应: 然后在受控条件下将哌啶衍生物与氟苯基化合物反应,形成帕罗西汀.

工业生产方法: 帕罗西汀的工业生产通常涉及使用先进技术,例如热熔挤出和三维打印。 这些方法确保片剂质量和尺寸的一致性,以及药物含量和溶出度的稳定性 .

化学反应分析

反应类型: 帕罗西汀会发生各种化学反应,包括:

氧化: 帕罗西汀可以被氧化形成各种代谢物。

还原: 还原反应可以改变帕罗西汀中的官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 取代反应通常涉及卤素和亲核试剂之类的试剂.

主要形成的产物: 这些反应形成的主要产物包括各种代谢物和修饰的帕罗西汀衍生物 .

相似化合物的比较

Fluoxetine: Another selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.

Sertraline: A selective serotonin reuptake inhibitor with similar therapeutic uses.

Citalopram: Another compound in the same class, used for similar indications.

Uniqueness of Paroxetine: Paroxetine is unique in its high potency and selectivity for serotonin reuptake inhibition. It has a distinct pharmacokinetic profile, with a relatively short half-life compared to other selective serotonin reuptake inhibitors. This makes it more likely to cause withdrawal effects upon cessation .

属性

CAS 编号 |

110429-35-1 |

|---|---|

分子式 |

C38H42F2N2O7 |

分子量 |

676.7 g/mol |

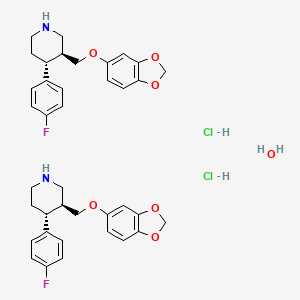

IUPAC 名称 |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrate |

InChI |

InChI=1S/2C19H20FNO3.H2O/c2*20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h2*1-6,9,14,17,21H,7-8,10-12H2;1H2/t2*14-,17-;/m00./s1 |

InChI 键 |

ZXJDTEDKPXHKJZ-HBQYTBQASA-N |

手性 SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O |

SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.Cl.Cl |

规范 SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O |

外观 |

Solid powder |

沸点 |

451.7±45.0 |

熔点 |

120-138 Odorless off-white powder; molecular weight: 374.84; melting point: 120-138 °C /Hydrochloride hemihydrate/ 129 - 131 °C |

| 78246-49-8 110429-35-1 |

|

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

64006-44-6 (maleate) 78246-49-8 (hydrochloride) 110429-35-1 (HCl hemihydrate) 72471-80-8 (acetate) |

保质期 |

>3 years if stored properly |

溶解度 |

Odorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/ In water, 1,131 mg/L at 25 °C 8.53e-03 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Aropax BRL 29060 BRL-29060 BRL29060 FG 7051 FG-7051 FG7051 Paroxetine Paroxetine Acetate Paroxetine Hydrochloride Paroxetine Hydrochloride Anhydrous Paroxetine Hydrochloride Hemihydrate Paroxetine Hydrochloride, Hemihydrate Paroxetine Maleate Paroxetine, cis-(+)-Isomer Paroxetine, cis-(-)-Isomer Paroxetine, trans-(+)-Isomer Paxil Seroxat |

产品来源 |

United States |

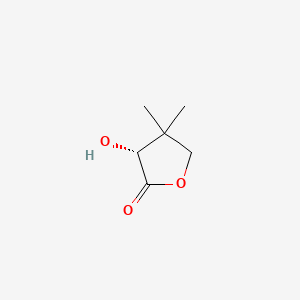

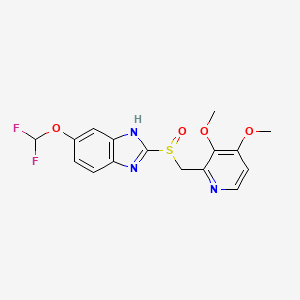

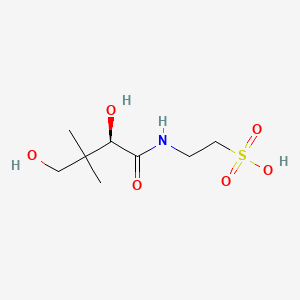

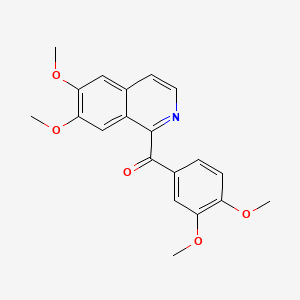

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

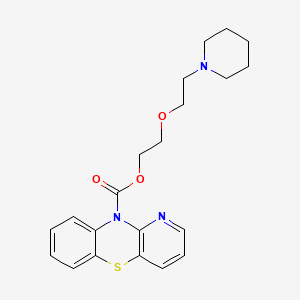

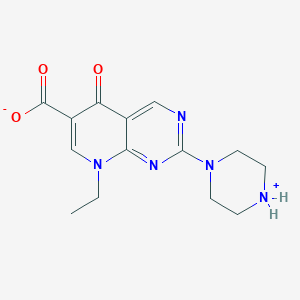

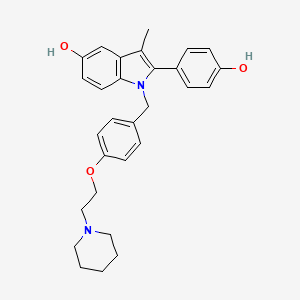

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Paroxetine hydrochloride hydrate, and how does it impact mental health conditions like anxiety and depression?

A1: Paroxetine hydrochloride hydrate functions as a selective serotonin reuptake inhibitor (SSRI). [, , , , ] This means it primarily acts by blocking the reabsorption (reuptake) of serotonin in the brain. Serotonin is a neurotransmitter, a chemical messenger that plays a crucial role in regulating mood, emotions, and sleep. By increasing serotonin levels in the spaces between nerve cells (synapses), Paroxetine hydrochloride hydrate helps improve mood and alleviate symptoms associated with depression and anxiety. [, , , ]

Q2: The research mentions Paroxetine hydrochloride hydrate's use in treating a variety of conditions. Could you elaborate on its applications in different medical specialties?

A2: The provided research highlights the use of Paroxetine hydrochloride hydrate in several areas:

- Psychiatry: It is frequently employed in treating major depressive disorder, anxiety disorders (including generalized anxiety disorder, social anxiety disorder, and panic disorder), and obsessive-compulsive disorder. [, , , ]

- Oncology: The papers discuss its role in managing anxiety and depression experienced by cancer patients after diagnosis and during treatment. [] This highlights the importance of addressing the psychological impact of cancer alongside medical treatments.

- Otolaryngology/Speech Pathology: One study explored its use in a case of functional dysphonia with a suspected psychogenic factor. [] While the paper concluded voice therapy was successful, the patient's use of Paroxetine hydrochloride hydrate for dizziness was noted, suggesting a potential link between anxiety and the voice disorder.

Q3: One study mentions a potential interaction between Paroxetine hydrochloride hydrate and caffeine. Can you explain the nature of this interaction and its clinical significance?

A3: A case report described a patient who developed serotonin syndrome after consuming excessive amounts of coffee while taking Paroxetine hydrochloride hydrate. [] Caffeine, a stimulant found in coffee, can potentially increase serotonin levels. When combined with an SSRI like Paroxetine hydrochloride hydrate, which also elevates serotonin, the risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonin levels, increases. This emphasizes the importance of educating patients prescribed SSRIs about the potential risks associated with high caffeine intake and monitoring for signs and symptoms of serotonin syndrome.

Q4: One research paper mentions a patient self-inflicting a tongue injury while experiencing burning mouth syndrome and taking Paroxetine hydrochloride hydrate. Is there a known connection between this medication and self-harm?

A4: It is crucial to understand that the research paper [] presents a complex case study where multiple factors likely contributed to the tragic outcome. While the patient was taking Paroxetine hydrochloride hydrate for burning mouth syndrome alongside other medications, attributing their self-harm directly to this specific medication is inaccurate and misleading. Self-harm is a serious issue often stemming from complex interplay of mental health conditions, personal experiences, and environmental factors. It is never solely caused by a single medication.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。